![molecular formula C35H32FN5O4S2 B8055303 2-[8-(1,3-Benzothiazol-2-Ylcarbamoyl)-3,4-Dihydroisoquinolin-2(1h)-Yl]-5-(3-{4-[3-(Dimethylamino)prop-1-Yn-1-Yl]-2-Fluorophenoxy}propyl)-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B8055303.png)
2-[8-(1,3-Benzothiazol-2-Ylcarbamoyl)-3,4-Dihydroisoquinolin-2(1h)-Yl]-5-(3-{4-[3-(Dimethylamino)prop-1-Yn-1-Yl]-2-Fluorophenoxy}propyl)-1,3-Thiazole-4-Carboxylic Acid
Übersicht
Beschreibung
2-[8-(1,3-Benzothiazol-2-Ylcarbamoyl)-3,4-Dihydroisoquinolin-2(1h)-Yl]-5-(3-{4-[3-(Dimethylamino)prop-1-Yn-1-Yl]-2-Fluorophenoxy}propyl)-1,3-Thiazole-4-Carboxylic Acid is a useful research compound. Its molecular formula is C35H32FN5O4S2 and its molecular weight is 669.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Psychotropic, Anti-Inflammatory, and Cytotoxic Activities : Compounds including the benzothiazole moiety have demonstrated psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. They exhibit sedative action, anti-inflammatory effects, selective cytotoxicity against tumor cell lines, and antimicrobial action (Zablotskaya et al., 2013).
Anti-Tumor Activity : Another study involving benzothiazole derivatives showed promising anti-tumor activity against various cell lines, with specific compounds demonstrating significant cytotoxicity (Eshghi et al., 2019).
Corrosion Inhibition : Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions, displaying high inhibition efficiencies and stability (Hu et al., 2016).
Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides : Certain benzothiazole-based fluorophores have been synthesized for comparative fluorescence studies and have shown potential for labeling in nucleosides and oligodeoxyribonucleotides (Singh & Singh, 2007).
Antimicrobial and Anticancer Evaluation : A study focused on N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide revealed antibacterial, antifungal, and anticancer activities against various bacteria and MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).
Anticonvulsant Evaluation : Derivatives of benzothiazolylcarbamoyl have been evaluated for anticonvulsant effects, showing potent efficacy in various epilepsy models and suggesting mechanisms involving GABA and AMPA receptors (Malik et al., 2013).
Wirkmechanismus
Target of Action
A-1155463 is a highly potent and selective inhibitor of BCL-XL . BCL-XL is a member of the BCL-2 family of proteins, which are key regulators of apoptosis, a process of programmed cell death . The compound shows picomolar binding affinity to BCL-XL, and over 1000-fold weaker binding to other related proteins such as BCL-2, BCL-W, and MCL-1 .
Mode of Action
A-1155463 works by binding to BCL-XL and disrupting its interaction with pro-apoptotic proteins like BIM . This disruption frees the pro-apoptotic proteins, allowing them to initiate the process of apoptosis, leading to cell death . This mechanism is particularly effective in cells that are dependent on BCL-XL for survival .
Biochemical Pathways
The primary biochemical pathway affected by A-1155463 is the apoptosis pathway . By inhibiting BCL-XL, A-1155463 disrupts the balance of pro- and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . This can lead to the death of cancer cells that are dependent on BCL-XL for survival .
Result of Action
The primary result of A-1155463’s action is the induction of apoptosis in BCL-XL-dependent cells . This can lead to significant reductions in tumor growth in preclinical models . For instance, in a study involving mantle cell lymphoma, the combination of A-1155463 and another BCL-2 inhibitor, Venetoclax, showed significantly enhanced anti-lymphoma activity .
Action Environment
The efficacy of A-1155463 can be influenced by various environmental factors. For example, the upregulation of BCL-XL in response to treatment with other drugs can increase the effectiveness of A-1155463 . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH, although specific details would require further investigation.
Eigenschaften
IUPAC Name |
2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenoxy]propyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCFODXNRVBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1=CC(=C(C=C1)OCCCC2=C(N=C(S2)N3CCC4=C(C3)C(=CC=C4)C(=O)NC5=NC6=CC=CC=C6S5)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does A-1155463 interact with BCL-XL and what are the downstream consequences?
A1: A-1155463 binds with picomolar affinity to the BH3-binding groove of BCL-XL. [ [] ] This binding prevents BCL-XL from sequestering pro-apoptotic proteins like BAK and BAX, ultimately leading to the activation of the mitochondrial apoptotic pathway. [ [, , ] ] This cascade culminates in caspase activation and programmed cell death. [ [, , ] ]
Q2: What is the molecular formula and weight of A-1155463?
A2: The molecular formula of A-1155463 is C34H31FN6O4S2, and its molecular weight is 666.8 g/mol.
Q3: Is there any spectroscopic data available for A-1155463?
A3: While the provided research papers don't delve into detailed spectroscopic data, they do confirm its structural characterization through X-ray crystallography, revealing key interactions within the BCL-XL binding pocket. [ [, , ] ]
Q4: Has the performance of A-1155463 been evaluated under various conditions?
A4: The provided research primarily focuses on the biological activity and in vitro/in vivo efficacy of A-1155463. Information regarding its material compatibility and stability under diverse conditions is not explicitly addressed.
Q5: Does A-1155463 exhibit any catalytic properties?
A5: A-1155463 functions as an inhibitor, specifically targeting BCL-XL. There is no evidence suggesting it possesses catalytic properties.
Q6: Have computational methods been employed in the development or study of A-1155463?
A6: Yes, structure-based drug design, guided by X-ray crystallography, played a significant role in the development of A-1155463. [ [, , ] ] This approach optimized the compound's interactions within the BCL-XL binding pocket, enhancing its potency and selectivity. Quantitative systems pharmacology (QSP) modeling has also been used to simulate the response of virtual tumors to A-1155463, offering insights into its efficacy and potential resistance mechanisms. [ [] ]
Q7: How do structural modifications of A-1155463 affect its activity, potency, and selectivity?
A7: Research highlights that introducing sp3-rich moieties within the A-1155463 scaffold enhances its interaction with the P4 pocket of BCL-XL, improving potency and selectivity. [ [] ] Additionally, rigidifying the pharmacophore contributes to increased activity. [ [] ] These findings underscore the importance of specific structural features for optimal BCL-XL inhibition.
Q8: What is known about the stability of A-1155463 and are there strategies to improve its formulation?
A8: The provided research primarily focuses on the biological activity of A-1155463. Specific details regarding its stability under various conditions or formulation strategies to enhance its solubility or bioavailability are not extensively discussed.
Q9: In which models has A-1155463 shown efficacy?
A9: A-1155463 demonstrates potent in vitro activity against a range of cancer cell lines, including lymphoma, leukemia, myeloma, and small cell lung cancer, especially those dependent on BCL-XL for survival. [ [, , , , , , , , , ] ] In vivo studies using xenograft models further confirm its efficacy in inhibiting tumor growth, particularly in combination with other agents. [ [, , , , , , ] ]
Q10: What are the known resistance mechanisms to A-1155463?
A10: Research indicates that upregulation of other anti-apoptotic proteins, particularly MCL-1, can contribute to resistance to A-1155463. [ [, , ] ] Combining A-1155463 with MCL-1 inhibitors shows promise in overcoming this resistance. [ [, , , ] ] Additionally, high BCL-XL expression in platelets underlies its on-target toxicity. [ [, ] ]
Q11: Does cross-resistance exist between A-1155463 and other BCL-2 family inhibitors?
A11: Cross-resistance is a concern with BH3 mimetics. Cells resistant to venetoclax, a BCL-2 selective inhibitor, often exhibit increased MCL-1 or BCL-XL expression, rendering them less sensitive to A-1155463. [ [, , ] ] Combining inhibitors targeting different BCL-2 family members is a strategy to overcome this challenge. [ [, , , , , , ] ]
Q12: Are there strategies for improving the delivery of A-1155463 or biomarkers to predict its efficacy?
A12: While the provided research doesn't delve into specific drug delivery strategies for A-1155463, it highlights the potential of BCL-XL expression as a biomarker for predicting sensitivity to the drug. [ [, , , ] ]
Q13: What analytical methods are used to characterize and quantify A-1155463?
A13: The research papers primarily focus on the biological effects of A-1155463. Details regarding specific analytical methods for its characterization, quantification, or quality control are not extensively provided.
Q14: Is there information on the environmental impact, solubility, or immunological responses associated with A-1155463?
A14: As a preclinical research compound, detailed information regarding these aspects of A-1155463 is not readily available in the provided research papers.
Q15: What are the key milestones in the development of A-1155463 and its potential for cross-disciplinary applications?
A15: Key milestones include its discovery through NMR fragment screening and structure-based optimization, demonstrating its potency and selectivity for BCL-XL. [ [] ] The identification of BCL-XL as a therapeutic target in various cancers and the development of A-1155463 represents a significant advance. Its application extends beyond oncology, showing promise as a senolytic agent by selectively eliminating senescent cells. [ [, ] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



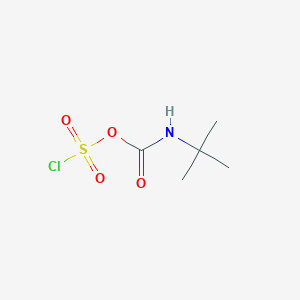
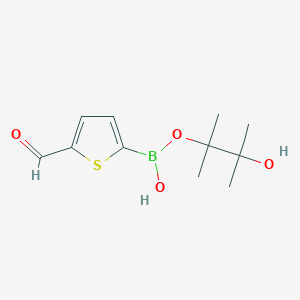
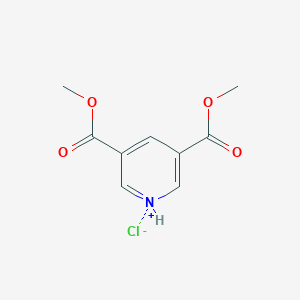
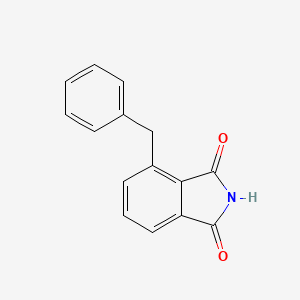
![1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B8055252.png)
![9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B8055257.png)
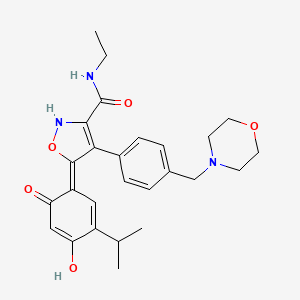

![4-[4-[(2R)-2-amino-3-hydroxypropyl]-2-iodophenoxy]-2,6-diiodophenol](/img/structure/B8055271.png)
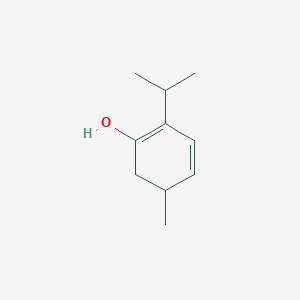


![[4-[2-(Azepan-1-yl)ethoxy]-1-benzyl-2-(4-hydroxyphenyl)-3-methylindol-5-yl] acetate](/img/structure/B8055287.png)
